molecular formula C26H29N3O2S B244704 4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244704
M. Wt: 447.6 g/mol
InChI Key: JYPLTOWLHAAKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has been found to have potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with the dopamine D3 receptor. It acts as a competitive antagonist, binding to the receptor and blocking the binding of dopamine. This results in a decrease in dopamine release and modulates the activity of the mesolimbic reward pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide have been extensively studied. It has been found to modulate dopamine release in the brain and has potential applications in the treatment of addiction, depression, and schizophrenia. Studies have also shown that this compound can affect other neurotransmitter systems, such as the serotonin and norepinephrine systems, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise modulation of dopamine release in the brain. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are many potential future directions for the study of 4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One area of research could be the development of more potent and selective antagonists of the dopamine D3 receptor. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves a series of chemical reactions. The first step is the synthesis of 4-(2-thienylcarbonyl)piperazine, which is then reacted with 4-bromoaniline to form 4-(4-bromoanilino)-1-(2-thienylcarbonyl)piperazine. This intermediate is then reacted with 4-tert-butylbenzoyl chloride to form the final product.

Scientific Research Applications

4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. Studies have shown that this compound can modulate dopamine release in the brain and has potential applications in the treatment of addiction, depression, and schizophrenia.

properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

4-tert-butyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C26H29N3O2S/c1-26(2,3)20-8-6-19(7-9-20)24(30)27-21-10-12-22(13-11-21)28-14-16-29(17-15-28)25(31)23-5-4-18-32-23/h4-13,18H,14-17H2,1-3H3,(H,27,30)

InChI Key

JYPLTOWLHAAKJI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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